4-Methacrylamido-2,2,6,6-tetramethylpiperidine
Overview
Description
Synthesis Analysis
- 4-Methacrylamido-2,2,6,6-tetramethylpiperidine and its derivatives are synthesized through various chemical processes. For instance, some derivatives have been created through alkylation and subsequent reactions with acids like acrylic and methacrylic acids (Mitskyavichyus & Beresnyavichyus, 1997).
- Polymers containing stable nitroxyl free radicals, including this compound, have been synthesized from precursor polymers by oxidation in methanolic hydrogen peroxide solutions (Kurosaki, Takahashi, & Okawara, 1972).
Molecular Structure Analysis
- The molecular structure of 4-Methacrylamido-2,2,6,6-tetramethylpiperidine-related compounds often features stable radical components, which are key in their chemical behavior and applications. Techniques like infrared, ultraviolet, and ESR spectroscopy are utilized for structural elucidation (Kurosaki, Takahashi, & Okawara, 1972).
Chemical Reactions and Properties
- The compound and its derivatives undergo various chemical reactions, forming polymers and copolymers with other monomers, demonstrating its versatility in polymer chemistry (Naveed et al., 2020).
- It is also involved in solid-phase synthesis of peptides, showcasing its utility in more complex organic syntheses (Martin et al., 2001).
Physical Properties Analysis
- The physical properties of this compound, especially when part of polymers, are influenced by its structure and the nature of copolymerization. Studies have shown variations in properties like molecular weight and polydispersity depending on synthesis conditions and copolymer components (Naveed et al., 2020).
Chemical Properties Analysis
- 4-Methacrylamido-2,2,6,6-tetramethylpiperidine exhibits a range of chemical properties, particularly its reactivity in polymerization and ability to form stable radicals. These characteristics make it a valuable compound in material science and organic chemistry (Kurosaki, Takahashi, & Okawara, 1972).
Scientific Research Applications
It's used in the oxidation of polymeric terminal diols with iron(III) or copper(II) salts to obtain polymers containing carbonyl moieties (Yoshida, Takata, & Endo, 1992).
The compound is involved in controlled radical polymerization of styrene, leading to branched or hyperbranched structures (Li, He, Li, Cao, & Yang, 1999).
A variant, 4-trimethylammonio-2,2,6,6-tetramethylpiperidine-1-yloxyl, is useful for investigating ionic liquids with similar anions (Strehmel, Rexhausen, & Strauch, 2008).
4-Amino-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMP-NH2) serves as a spin label in polymer system investigations using EPR spectroscopy (Labský, Pilař, & Loevy, 1980).
Its self-assembly properties are utilized to control the morphology of amphiphilic poly(methacrylic acid)-block-poly(alkyl methacrylate-random) (Yoshida, 2014).
4-(4-Aminophenylamino)-2,2,6,6-tetramethylpiperidine is used in chemical reactions for synthesizing derivatives of 2-pyrrolidinone and dihydropyrimidinedione (Mitskyavichyus & Beresnyavichyus, 1997).
Spin probes made from 4-trimethylammonio-2,2,6,6-tetramethylpiperidine-1-yloxyl are significant for studying ionic liquids (Strehmel, Rexhausen, & Strauch, 2012).
The synthesis of 3,4-diamino-2,2,6,6-tetramethylpiperidine-1-oxyl aids in studying the effects of oxidative stress on proteins (Sen', 1989).
Nanometer-sized polymer particles bearing TEMPO radicals are used for studying spin concentration in polyradical particles (Michinobu, Inui, & Nishide, 2003).
MOTMP and AOTMP exhibit magnetic properties for research in one-dimensional ferromagnetic and antiferromagnetic coupling between nitroxyl radicals (Kamachi et al., 1993).
Future Directions
properties
IUPAC Name |
2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-9(2)11(16)14-10-7-12(3,4)15-13(5,6)8-10/h10,15H,1,7-8H2,2-6H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRNOBUWMVLVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1CC(NC(C1)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592024 | |
Record name | 2-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methacrylamido-2,2,6,6-tetramethylpiperidine | |
CAS RN |
31582-46-4 | |
Record name | 2-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31582-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.